

# ER-27319 Maleate: A Technical Guide for Mast Cell Activation Studies

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## Compound of Interest

Compound Name: ER-27319 maleate

Cat. No.: B1671605

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## Executive Summary

**ER-27319 maleate** is a potent and selective synthetic inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cell activation.[1][2] This acridone-related compound specifically targets the activation of Syk following the engagement of the high-affinity IgE receptor (FcεRI), thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.[1][3] Its high selectivity for the Syk activation step within the FcεRI signaling pathway makes it an invaluable tool for studying the mechanisms of allergic and inflammatory responses.[2][4] This technical guide provides a comprehensive overview of **ER-27319 maleate**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

## Mechanism of Action

**ER-27319 maleate** selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] This action is highly specific, as ER-27319 does not inhibit the activity of Lyn kinase, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[2] By blocking the activation of Syk, ER-27319 effectively halts the downstream signaling cascade that leads to the release of various allergic and inflammatory mediators, including histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][3]

It is important to note that while ER-27319 is a powerful tool for dissecting the FcεRI-Syk-mediated activation pathway, mast cells can also be activated through other signaling routes, such as the sphingosine-1-phosphate (S1P) pathway. The balance between intracellular sphingosine and S1P can influence mast cell responsiveness.[5][6] Current research indicates that the inhibitory action of ER-27319 is specific to the Syk-dependent pathway initiated by FcεRI engagement, and there is no evidence to suggest it directly interferes with the S1P signaling cascade.[5]

## Quantitative Data Summary

The inhibitory efficacy of **ER-27319 maleate** has been quantified in various in vitro studies. The following tables summarize key quantitative data.

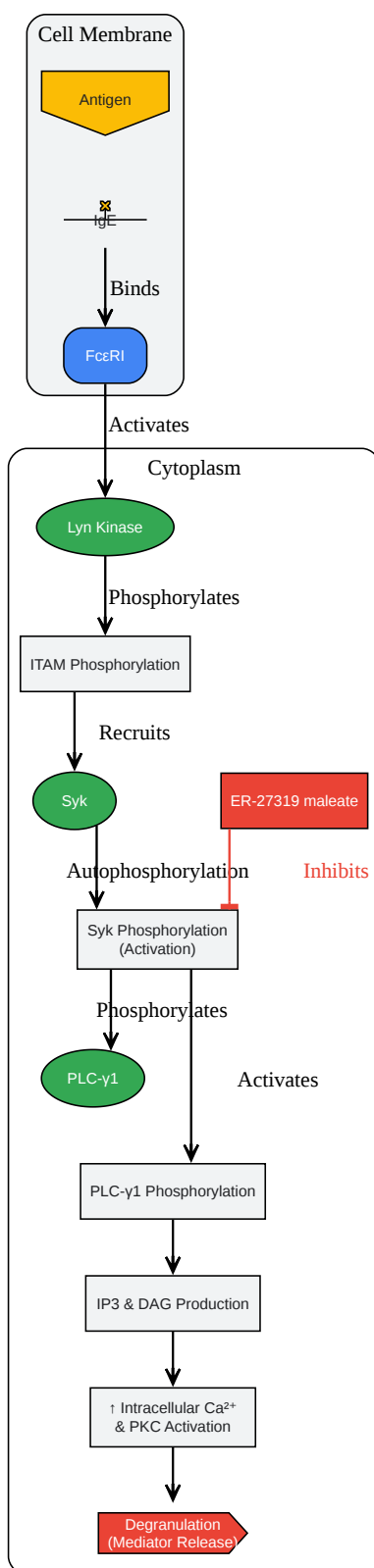
Cell Type	Assay	Inhibitor	IC50 Value	Reference
Human and Rat Mast Cells	Antigen-induced allergic mediator release	ER-27319 maleate	10 μM	[2][3]
RBL-2H3 Cells	Antigen-induced TNF-α production	ER-27319 maleate	10 μM	[2]

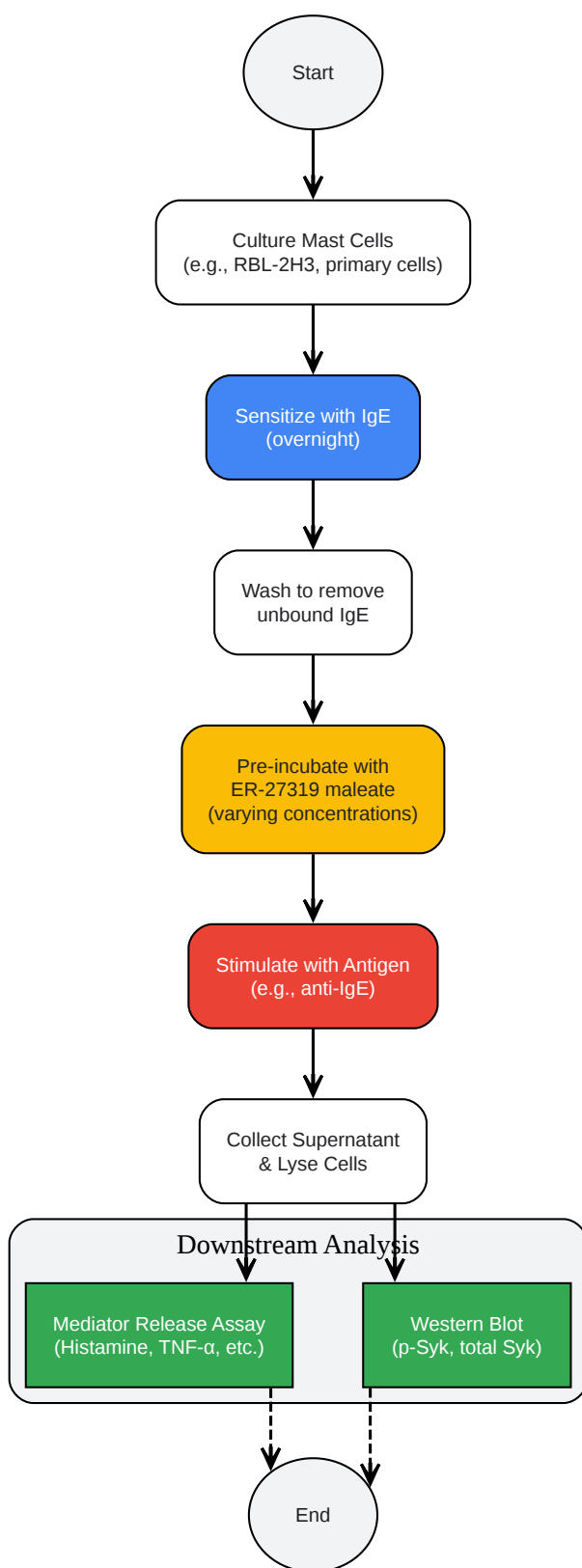
Cell Type	Stimulus	Target	ER-27319 Concentration	Effect	Reference
RBL-2H3 Cells	Antigen	Syk Tyrosine Phosphorylation	10-30 $\mu$ M	Selective inhibition	<a href="#">[3]</a>
Human Peripheral B Cells	Anti-IgM	Syk Tyrosine Phosphorylation	30 $\mu$ M	No inhibition	<a href="#">[4]</a>
Jurkat T Cells	Anti-CD3	ZAP-70 Tyrosine Phosphorylation	Up to 100 $\mu$ M	No inhibition	<a href="#">[3]</a>

## Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

### Fc $\epsilon$ RI Signaling Pathway and ER-27319 Inhibition





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